molecular formula C11H21NO4 B3024276 Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS No. 1784401-31-5

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B3024276
CAS No.: 1784401-31-5
M. Wt: 231.29
InChI Key: ISQYKHGGGYDEKA-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate ( 813433-76-0 ) is a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific molecular framework with both a hydroxyethyl functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block for the synthesis of more complex bioactive molecules . The Boc-protected amine provides versatility for further synthetic manipulations, particularly in solid-phase peptide synthesis and the development of pharmaceutical intermediates. Researchers utilize this compound primarily as a key chiral precursor in the design and development of potential therapeutic agents, where its morpholine core often contributes to enhanced pharmacokinetic properties. The hydroxyethyl side chain offers an additional site for chemical modification, enabling conjugation or further molecular elaboration. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper storage conditions (sealed in dry, 2-8°C ) should be maintained to preserve product integrity and stability.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYKHGGGYDEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700154
Record name tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257855-07-4
Record name tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its versatility in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Its structural characteristics allow it to bind to specific receptors, which can affect neurotransmission and cellular responses.

Medicine

This compound has garnered attention for its potential therapeutic effects. Research indicates that it may possess antimicrobial properties and could serve as a lead compound in drug development. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the field of antimicrobial agents.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of morpholine derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential as a broad-spectrum antimicrobial agent.

Anticancer Investigation

Another research article focused on the anticancer effects of morpholine derivatives in breast cancer models. The study found that this compound effectively reduced tumor growth in vivo and induced apoptosis in MCF-7 cells through mitochondrial pathway activation:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate with structurally related morpholine derivatives:

Compound Name (CAS) Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications/Notes References
This compound (1784401-31-5) 3-(2-hydroxyethyl) C₁₁H₂₁NO₄ 231.29 N/A Pharmaceutical intermediate; high purity
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (813433-76-0) 3-(2-hydroxyethyl) (S-enantiomer) C₁₁H₂₁NO₄ 231.29 N/A Chiral building block for drug synthesis
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (215917-99-0) 3-(hydroxymethyl) C₁₀H₁₉NO₄ 217.26 N/A API intermediate; lower molecular weight
tert-Butyl 3-(1H-pyrazol-1-yl)morpholine-4-carboxylate (N/A) 3-(pyrazole) C₁₂H₁₉N₃O₃ 253.30 62% Radical-polar crossover reactions
tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (813433-74-8) 3-(ethoxy-oxoethyl) C₁₃H₂₃NO₅ 273.33 35% Ester-functionalized intermediate
tert-Butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (1803606-49-6) 3-(triazole) C₁₁H₁₈N₄O₃ 254.29 N/A High nitrogen content for heterocyclic drug design

Key Differences and Implications

Substituent Effects :

  • Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group (C₂H₄OH) in the target compound enhances hydrophilicity compared to the hydroxymethyl (CH₂OH) derivative , improving solubility in polar solvents.
  • Ester vs. Hydroxyl Groups : The ethoxy-oxoethyl substituent in CAS 813433-74-8 introduces an ester moiety, increasing reactivity in nucleophilic acyl substitution reactions but reducing stability under basic conditions .
  • Heterocyclic Substituents : Pyrazole (compound 31) and triazole (CAS 1803606-49-6) groups enable participation in hydrogen bonding and metal coordination, making them valuable in kinase inhibitor design .

Stereochemical Variations :

  • The (S)-enantiomer (CAS 813433-76-0) is critical for asymmetric synthesis, as seen in the development of Elironrasib (RMC-6291), where chirality dictates target binding .

Synthetic Accessibility :

  • Yields vary significantly based on substituent complexity. For example, iodomethyl derivatives (e.g., S35-2 in ) achieve 95% yield via nucleophilic substitution, while ethoxy-oxoethyl analogs require multi-step protocols with lower yields (35%) .

Physicochemical Properties

Property This compound tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Boiling Point Not reported Not reported 320.7°C (predicted)
Density ~1.1 g/cm³ (estimated) Not reported 1.118 g/cm³ (predicted)
Solubility High in DMSO, ethanol Low in water (hydrophobic vinyl group) Moderate in ethers, esters

Research and Application Highlights

  • Pharmaceutical Intermediates : The hydroxyethyl derivative is a key precursor in synthesizing RAS inhibitors, as demonstrated in , where morpholine derivatives are functionalized for target engagement .
  • Chiral Resolution : The (S)-enantiomer (CAS 813433-76-0) is utilized in enantioselective catalysis, achieving 92% enantiomeric purity in cycloaddition reactions .
  • Radical Chemistry : Pyrazole-substituted analogs () participate in decatungstate-mediated C–H activation, enabling C(sp³)–H heteroarylation .

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS No. 1784401-31-5) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxylated ethyl side chain. Understanding its biological activity is crucial for its application in pharmaceutical and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO4C_{11}H_{21}NO_4. Its structure contributes to its solubility and interaction with biological systems, making it a candidate for various applications in medicinal chemistry.

PropertyValue
Molecular Weight231.29 g/mol
CAS Number1784401-31-5
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. Research indicates that this compound may act as an inhibitor or modulator of certain pathways, though detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of morpholine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that this compound possesses moderate cytotoxic effects. The compound's selectivity index suggests potential therapeutic applications, particularly in cancer treatment.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)35

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including this compound. The findings indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Study on Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains, suggesting its role in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, and what reagents are critical for high yields?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, NaBH(OAc)₃ in CH₂Cl₂ is commonly used for reductive amination of aldehydes with amines, followed by silica gel chromatography for purification . Tert-butyl carbamate protection of morpholine derivatives is critical to avoid side reactions. Key reagents include tert-butyl dicarbonate (Boc₂O) for introducing the Boc group and NaH in THF for deprotonation during cyclization .
  • Yield Optimization : Reactions often proceed at 0–25°C under nitrogen. Yields >75% are achievable with strict anhydrous conditions and stoichiometric control of NaBH(OAc)₃ .

Q. How is the purity and identity of this compound validated in synthetic workflows?

  • Analytical Methods :

  • NMR : ¹H and ¹³C NMR in CDCl₃ confirm structural integrity (e.g., δ ~1.4 ppm for tert-butyl, δ ~3.5–4.2 ppm for morpholine and hydroxyethyl protons) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ peaks) .
  • Chromatography : HPLC or TLC with UV/fluorescence detection ensures >95% purity .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Stereospecific Synthesis : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. For example, (S)- or (R)-configured intermediates are generated using chiral tert-butyl carbamates, as described in stereospecific morpholine building block syntheses .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) confirms absolute configuration. SHELXL refines high-resolution data to resolve enantiomeric excess .

Q. How can researchers address contradictory data in reaction yields or byproduct formation during scale-up?

  • Case Study : Inconsistent yields (e.g., 26–79% in morpholine cyclization ) may arise from trace moisture or NaH particle size variability.
  • Mitigation :

  • Process Optimization : Use freshly activated molecular sieves for moisture-sensitive steps.
  • Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts (e.g., tert-butyl group degradation). Adjust reaction time/temperature to suppress side pathways .

Q. What are the applications of this compound in designing bioactive molecules?

  • Drug Discovery : The hydroxyethyl-morpholine scaffold is a privileged structure in kinase inhibitors and GPCR-targeted compounds. For example, analogs like tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate serve as intermediates in dopamine receptor agonists .
  • Functionalization : The hydroxyethyl group enables further derivatization (e.g., sulfonation, phosphorylation) for SAR studies .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Protocol :

Temperature : Store at –20°C in sealed, argon-flushed vials to prevent tert-butyl group hydrolysis .

Stability Indicators : Monitor via NMR for Boc deprotection (δ ~1.4 ppm loss) or HPLC for degradation peaks .

  • Accelerated Testing : Expose samples to 40°C/75% RH for 14 days to simulate long-term storage .

Q. What safety protocols are critical when handling this compound in synthetic labs?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CH₂Cl₂) .
  • PPE : Nitrile gloves and safety goggles are mandatory; tertiary amines can cause skin/eye irritation .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .

Data Analysis and Reporting

Q. How should researchers report crystallographic data for this compound to ensure reproducibility?

  • SHELX Guidelines :

  • Deposit CIF files in public databases (e.g., CCDC).
  • Report R1/wR2 values (<0.05 for high-quality data), residual density, and Flack parameter for chiral centers .
    • Validation : Use checkCIF/PLATON to verify structural integrity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

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